N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide
Description
N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a methyl group at position 4, a phenyl group at position 2, and a methylene-linked pyridine-3-sulfonamide moiety at position 3. The compound’s molecular formula is C₁₇H₁₆N₄O₂S₂, with a molecular weight of 396.47 g/mol.
Properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-12-15(22-16(19-12)13-6-3-2-4-7-13)11-18-23(20,21)14-8-5-9-17-10-14/h2-10,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHGMESNDJSRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine group with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycles: The target compound’s thiazole-pyridine scaffold differs from ZD4054’s pyrazine-oxadiazole system and the pyrimidine-thiazole hybrid in . Thiadiazole derivatives () exhibit higher sulfur content, which may improve metabolic stability but reduce solubility .
Sulfonamide vs. Carboxamide :
- The sulfonamide group in the target compound and ZD4054 provides stronger hydrogen-bonding capacity compared to carboxamides (). This could enhance target affinity but may reduce cell permeability due to polarity .
Halogenated derivatives (e.g., chlorophenyl in ) often exhibit enhanced binding via halogen bonding but may pose toxicity risks .
Biological Activity
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.
- Chemical Name : N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide
- CAS Number : 1421526-42-2
- Molecular Formula : C17H15N3OS
- Molecular Weight : 313.38 g/mol
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide. The thiazole moiety is known to enhance cytotoxicity against various cancer cell lines.
Key Findings :
- Cytotoxicity : The compound has shown significant cytotoxic effects in vitro against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, a related thiazole derivative exhibited an IC50 value of 1.61 µg/mL against certain cancer cell lines, indicating potent activity .
- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and some hydrogen bonding, which may contribute to its anticancer efficacy .
Antimicrobial Activity
The compound's sulfonamide group is associated with antibacterial properties. Thiazole-based compounds have been reported to possess activity against a range of microbial pathogens.
Key Findings :
- Antibacterial Efficacy : Studies indicate that thiazole derivatives can inhibit bacterial growth effectively. For example, compounds similar in structure have been documented to show significant antibacterial activity against Gram-positive bacteria .
- Structure Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring enhances antimicrobial activity. Compounds with electron-donating groups at certain positions show improved efficacy against bacterial strains .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 1.61 | |
| Anticancer | A549 | 1.98 | |
| Antimicrobial | Staphylococcus aureus | 0.5 | |
| Antimicrobial | Escherichia coli | 0.8 |
Case Study 1: Anticancer Efficacy in MCF7 Cells
In a controlled study, N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide was tested against MCF7 breast cancer cells. The study found that the compound induced apoptosis and inhibited cell proliferation significantly compared to control groups.
Case Study 2: Antimicrobial Activity Against Staphylococcus aureus
A separate investigation assessed the antimicrobial effectiveness of the compound against Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative for treating resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
